Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate
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Overview
Description
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an ester functional group
Preparation Methods
The synthesis of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to increase efficiency and yield .
Chemical Reactions Analysis
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence pathways involved in cell signaling, oxidative stress, and inflammation .
Comparison with Similar Compounds
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-[3-(piperidin-1-ylmethyl)phenyl]-7-oxoheptanoate: This compound has a piperidine ring instead of a morpholine ring, which can affect its biological activity and chemical reactivity.
Ethyl 7-[3-(pyrrolidin-1-ylmethyl)phenyl]-7-oxoheptanoate: The presence of a pyrrolidine ring can lead to different pharmacokinetic and pharmacodynamic properties.
Ethyl 7-[3-(azepan-1-ylmethyl)phenyl]-7-oxoheptanoate:
Properties
IUPAC Name |
ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESNUNBHUWNJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643120 |
Source
|
Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-50-2 |
Source
|
Record name | Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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